molecular formula C8H9F3N2 B13123118 1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine

1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine

Cat. No.: B13123118
M. Wt: 190.17 g/mol
InChI Key: FOSLZNWVZVYSMY-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of 3-pyridinecarboxaldehyde, followed by reductive amination to introduce the ethanamine group .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized reagents and catalysts to ensure high yield and purity. The process often requires stringent reaction conditions, including controlled temperature and pressure, to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is unique due to its specific trifluoromethyl and ethanamine groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-2-7(4-13-3-6)8(9,10)11/h2-5H,12H2,1H3

InChI Key

FOSLZNWVZVYSMY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)C(F)(F)F)N

Origin of Product

United States

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